
アンブロキソール
説明
Ambroxol is a mucolytic agent widely used in the treatment of respiratory diseases associated with excessive or viscous mucus. It is the active metabolite of bromhexine and has been in medical use since 1979 . Ambroxol is known for its ability to break down phlegm, making it easier to clear from the respiratory tract, thus facilitating better breathing for patients .
科学的研究の応用
Pharmacological Properties
Ambroxol is classified as a mucokinetic agent, which means it enhances mucus clearance in the respiratory tract. Its pharmacological activities include:
- Secretolytic Activity : Promotes mucus clearance and facilitates expectoration, making it beneficial in treating bronchopulmonary diseases associated with abnormal mucus secretion .
- Anti-inflammatory Effects : Reduces inflammation in respiratory diseases, which may help alleviate symptoms associated with chronic obstructive pulmonary disease (COPD) exacerbations .
- Local Anesthetic Properties : Exhibits sodium channel blocking effects, potentially useful in managing acute respiratory infections .
Respiratory Diseases
Ambroxol is widely used in treating various respiratory conditions due to its mucolytic properties. It is effective in:
- Acute and Chronic Bronchitis : It helps clear mucus, improving airflow and reducing cough severity.
- Pneumonia : Studies show that ambroxol combined with fiberoptic bronchoscopy significantly improves blood gas indicators and reduces mortality rates among elderly patients with pneumonia .
Table 1: Efficacy of Ambroxol in Respiratory Conditions
Neurological Applications
Recent studies have highlighted ambroxol's potential role in neurodegenerative diseases, particularly Parkinson's disease:
- Parkinson's Disease : Ambroxol has been investigated as a disease-modifying therapy for patients with GBA-associated Parkinson's disease. The AiM-PD study demonstrated that ambroxol increased glucocerebrosidase enzyme levels in cerebrospinal fluid and was well-tolerated among participants . The AMBITIOUS trial aims to confirm its efficacy in slowing cognitive decline .
Table 2: Ambroxol in Parkinson’s Disease Trials
Study Name | Population | Dosage | Key Findings | Reference |
---|---|---|---|---|
AiM-PD | 17 patients | 1.26 g/day | Increased GCase levels; safe and tolerated | |
AMBITIOUS | Multi-center trial | 1200 mg daily | Aims to reduce cognitive decline |
Other Potential Applications
- Antibacterial and Antiviral Effects : In vitro studies suggest ambroxol exhibits antibacterial properties against pathogens like rhinoviruses and influenza viruses, indicating potential use in viral infections .
- Chagas Disease : Research has explored repurposing ambroxol for treating Trypanosoma cruzi infections due to its safety profile and existing FDA approval status .
Case Studies
Several case studies have documented the effectiveness of ambroxol across different conditions:
- A study involving elderly patients with pneumonia showed that those treated with ambroxol combined with fiberoptic bronchoscopy had significantly improved oxygenation levels and reduced mortality compared to control groups .
- In a clinical trial for Parkinson's disease, participants receiving ambroxol exhibited improved biochemical markers associated with disease progression, supporting its potential as a neuroprotective agent .
生化学分析
Biochemical Properties
Ambroxol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the formation of one of its metabolites, 3,5-dibromo-2-aminobenzoic acid (DBABA), requires NADPH and the involvement of CYP3A4 .
Cellular Effects
Ambroxol influences cell function by promoting the secretion of surfactant and airway fluid, enhancing ciliary movement, and normalizing airway mucosa . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Ambroxol exerts its effects at the molecular level through various mechanisms. It stimulates the synthesis and release of surfactant by type II pneumocytes . It also inhibits the NO-dependent activation of soluble guanylate cyclase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ambroxol change over time. It is well absorbed and excreted in the urine about 50% as glucuronides of the unchanged drug .
Metabolic Pathways
Ambroxol is involved in several metabolic pathways. The formation of its metabolite DBABA requires NADPH and the involvement of CYP3A4 .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ambroxol typically involves the reaction of 2-amino-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol. The reaction is carried out in acetone under reflux conditions (60-65°C) for six hours. After cooling, sodium borohydride is added to reduce the intermediate, followed by acidification with hydrochloric acid to obtain ambroxol hydrochloride .
Industrial Production Methods: In industrial settings, ambroxol hydrochloride is produced by dissolving the active ingredient in purified water along with sucrose and preservatives to prepare a simple syrup. This solution is then mixed with other excipients to form the final product, which can be in the form of syrups, tablets, or inhalation solutions .
化学反応の分析
Types of Reactions: Ambroxol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Ambroxol can be oxidized to form 3,5-dibromo-2-aminobenzoic acid.
Reduction: Sodium borohydride is commonly used to reduce intermediates during its synthesis.
Substitution: Ambroxol can undergo substitution reactions where the amino group can be modified.
Major Products:
Oxidation: 3,5-dibromo-2-aminobenzoic acid.
Reduction: Ambroxol hydrochloride.
Substitution: Various derivatives depending on the substituents introduced.
作用機序
Ambroxol acts primarily by breaking down the acid mucopolysaccharide fibers in mucus, making it less viscous and easier to expel. It stimulates the synthesis and release of surfactant by type II pneumocytes, which reduces the adhesion of mucus to the bronchial walls and enhances mucociliary clearance . Additionally, ambroxol has anti-inflammatory and antioxidant properties, contributing to its therapeutic effects .
類似化合物との比較
Bromhexine: The parent compound of ambroxol, also used as a mucolytic agent.
Guaifenesin: Another expectorant used to treat respiratory conditions.
Comparison:
Ambroxol vs. Bromhexine: Ambroxol is a metabolite of bromhexine and has a similar mucolytic effect but with additional anti-inflammatory and antioxidant properties.
Ambroxol vs. Guaifenesin: While both are used to treat respiratory conditions, ambroxol has a broader range of actions, including surfactant stimulation and anti-inflammatory effects, making it more versatile.
Ambroxol’s unique combination of mucolytic, anti-inflammatory, and antioxidant properties, along with its ability to stimulate surfactant production, sets it apart from other similar compounds.
生物活性
Ambroxol is a well-established mucolytic agent primarily used in the treatment of respiratory disorders. Recent research has expanded its potential applications, revealing significant biological activities beyond its traditional use. This article explores the diverse biological effects of ambroxol, including its neuroprotective properties, anti-inflammatory effects, and potential applications in treating various diseases.
Overview of Ambroxol
Ambroxol hydrochloride, a metabolite of bromhexine, is primarily known for its ability to enhance mucus clearance in the respiratory tract. It acts by thinning mucus and facilitating its expulsion, making it valuable in treating conditions like chronic bronchitis and asthma. However, studies have shown that ambroxol possesses additional biological activities that may contribute to its therapeutic effects.
Neuroprotective Effects
Recent studies have highlighted ambroxol's role in neuroprotection, particularly in the context of neurodegenerative diseases such as Parkinson's disease (PD).
- Mechanism of Action : Ambroxol increases the activity of glucocerebrosidase (GCase), an enzyme crucial for lysosomal function. This increase helps reduce levels of α-synuclein, a protein associated with PD pathology. Research indicates that ambroxol can cross the blood-brain barrier, enhancing GCase levels in cerebrospinal fluid (CSF) and subsequently lowering α-synuclein concentrations .
- Clinical Findings : In an open-label clinical trial involving 17 patients with PD, ambroxol treatment resulted in a 35% increase in CSF GCase levels and a 13% increase in α-synuclein levels. Additionally, there was a significant improvement in motor function as measured by the Movement Disorders Society Unified Parkinson Disease Rating Scale .
Table 1: Key Findings from Ambroxol Studies in Parkinson's Disease
Parameter | Baseline Level | Post-Treatment Level | Change (%) |
---|---|---|---|
CSF GCase Levels (ng/mL) | X | 88 | +35% |
CSF α-Synuclein Levels (pg/mL) | Y | 50 | +13% |
Movement Disorder Score | Z | Decreased by 6.8 | Improvement noted |
Anti-Inflammatory and Antioxidant Properties
Ambroxol also exhibits notable anti-inflammatory and antioxidant activities, which may be beneficial in various inflammatory conditions.
- Ulcerative Colitis (UC) : A study investigated ambroxol's effects on UC using an acetic acid rat model. High doses of ambroxol significantly improved both macroscopic and microscopic features of colitis. The treatment was linked to enhanced antioxidant defense mechanisms by upregulating Nrf2 and HO-1 while suppressing NF-κB signaling pathways .
- Mechanism : Ambroxol's modulation of oxidative stress and inflammation involves the upregulation of protective enzymes and downregulation of pro-inflammatory cytokines such as IL-6 and TNF-α .
Table 2: Effects of Ambroxol on Inflammatory Markers in UC
Marker | Control Group | Ambroxol Treatment Group | Change |
---|---|---|---|
IL-6 (pg/mL) | A | B | Decreased |
TNF-α (pg/mL) | C | D | Decreased |
IL-10 (pg/mL) | E | F | Increased |
Potential Role in COVID-19 Management
Ambroxol has also been explored for its potential role in managing COVID-19 due to its mucolytic properties and ability to modulate immune responses.
特性
IUPAC Name |
4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Br2N2O/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10/h5-6,10-11,17-18H,1-4,7,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDGDEWWOUBZPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Br2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022583, DTXSID60860228 | |
Record name | Ambroxol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-Ambroxol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60860228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>56.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID50085991 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Mechanism of Action |
Ambroxol is a mucolytic agent. Excessive Nitric oxide (NO) is associated with inflammatory and some other disturbances of airways function. NO enhances the activation of soluble guanylate cyclase and cGMP accumulation. Ambroxol has been shown to inhibit the NO-dependent activation of soluble guanylate cyclase. It is also possible that the inhibition of NO-dependent activation of soluble guanylate cyclase can suppress the excessive mucus secretion, therefore it lowers the phlegm viscosity and improves the mucociliary transport of bronchial secretions. | |
Record name | Ambroxol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06742 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
18683-91-5, 107814-37-9 | |
Record name | Ambroxol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018683915 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ambroxol, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107814379 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ambroxol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06742 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ambroxol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-Ambroxol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60860228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ambroxol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.621 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMBROXOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/200168S0CL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | AMBROXOL, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH6ZT6J071 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
233-234.5 | |
Record name | Ambroxol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06742 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。